

roxindole hydrochloride dopamine D2 receptor affinity pKi

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Compound Focus: Roxindole Hydrochloride

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Quantitative Receptor Binding and Functional Data

The core data on **roxindole hydrochloride**'s affinity and efficacy comes from a 1999 study on recombinant human receptors [1]. The tables below summarize the key quantitative findings.

Table 1: Receptor Binding Affinity (pKi) and Functional Agonist Efficacy of Roxindole

Receptor	Affinity (pKi)	Affinity Classification [2]	Functional Agonist Efficacy (Emax, % relative to native transmitter)	Potency (pEC50)
Dopamine hD3	8.93	High	30.0% (Partial Agonist)	9.23
Dopamine hD2 (short)	8.55	High	10.5% (Weak Agonist)	7.88
Dopamine hD4 (4-repeat)	8.23	High	35.1% (Partial Agonist)	7.69
Serotonin h5-HT1A	9.42	Very High	59.6% (Partial Agonist)	Not Provided

Receptor	Affinity (pKi)	Affinity Classification [2]	Functional Agonist Efficacy (Emax, % relative to native transmitter)	Potency (pEC50)
Serotonin h5-HT1D	7.05	Low	13.7% (Weak Agonist)	Not Provided
Serotonin h5-HT1B	6.00	Insignificant	27.1% (Weak Agonist)	Not Provided

Note: pKi is the negative logarithm of the inhibition constant (Ki); a higher value indicates greater binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value indicates greater potency. Emax is the maximum effect, expressed as a percentage of the effect produced by dopamine or serotonin (5-HT).

Table 2: Functional Antagonist Activity of Roxindole

Receptor	Functional Antagonist Activity (pkappaB)
Dopamine hD2	9.05 (potently blocked dopamine-stimulated activity)
Serotonin h5-HT1A	9.28 (blocked by selective antagonist WAY 100,635)

The data shows that roxindole is a **high-affinity partial agonist** at dopamine D3 and serotonin 5-HT1A receptors, with its action at the D2 receptor being more complex [1]. It exhibits functional selectivity, acting as a weak partial agonist at D2 receptors while also potently blocking the stimulating effects of dopamine, which aligns with its characterization as a **dopamine D2 autoreceptor agonist** [3].

Experimental Protocols from Key Studies

The quantitative data in the previous section was generated using standard radioligand binding and functional assays.

Receptor Binding Affinity Assay (pKi Values)

The protocol to determine the affinity (pKi) of roxindole for various dopamine and serotonin receptors was as follows [1]:

- **Objective:** To measure the equilibrium inhibition constant (Ki) of roxindole for displacing a radioactively labeled ligand bound to specific receptors.
- **Key Materials:** Recombinant human dopamine (hD2, hD3, hD4) and serotonin (h5-HT1A, h5-HT1B, h5-HT1D) receptors.
- **Methodology:** Competition binding assays were performed. Cell membranes expressing the target receptors were incubated with a fixed concentration of a radioactive ligand specific to that receptor and increasing concentrations of unlabeled roxindole.
- **Data Analysis:** The concentration of roxindole that displaced 50% of the specific radioactive binding (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, and the pKi value (-logKi) was reported.

Functional Agonist/Efficacy Assay ([³⁵S]GTPyS Binding)

The protocol to determine if roxindole activates the receptors (efficacy, Emax) and its potency (pEC50) was as follows [1]:

- **Objective:** To measure the functional activation of a G-protein-coupled receptor by quantifying the binding of a non-hydrolyzable analog of GTP.
- **Key Materials:** Recombinant human receptors, [³⁵S]GTPyS (guanosine 5'-O-[gamma-thio]triphosphate), a radioactive nucleotide.
- **Methodology:** Cell membranes expressing the target receptor were incubated with various concentrations of roxindole (or a reference agonist like dopamine) in the presence of [³⁵S]GTPyS. Agonist binding stimulates the receptor to recruit G-proteins, which then bind the [³⁵S]GTPyS.
- **Data Analysis:** The amount of bound [³⁵S]GTPyS was measured. The concentration of roxindole that produced 50% of its own maximal response (EC50) was determined, and the pEC50 (-logEC50) was reported. Its maximal effect (Emax) was expressed as a percentage of the response elicited by a full agonist (dopamine or serotonin).

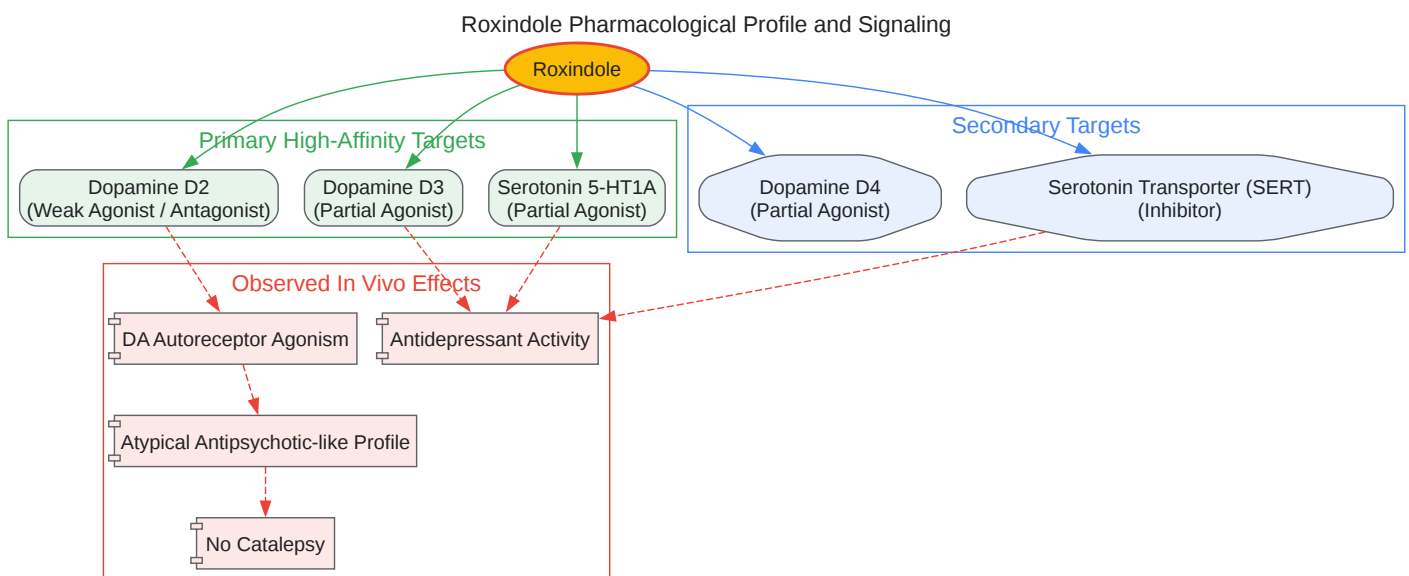
Functional Antagonist Assay (pkappaB)

The protocol to confirm roxindole's antagonist activity at the D2 receptor was as follows [1]:

- **Objective:** To measure the ability of roxindole to block the effect of a known agonist.
- **Methodology:** In the [³⁵S]GTPγS binding assay setup, a concentration of roxindole (e.g., 100 nM) was tested for its ability to inhibit the response stimulated by dopamine.
- **Data Analysis:** The apparent dissociation constant for antagonism (pκ_B) was calculated, confirming roxindole's potent blocking action at the D2 receptor.

Pharmacological Profile and Signaling Pathways

Roxindole is a multifaceted compound with a mechanism of action that extends beyond simple receptor binding. Its potential antidepressant properties are linked to the activation of D3 and 5-HT1A receptors [1]. The diagram below synthesizes its complex pharmacological profile and the associated signaling pathways based on the experimental data.



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Roxindole's multi-receptor profile and integrated pharmacological effects.

Implications for Drug Development

Roxindole's unique profile offers insights for designing novel psychotropic drugs [1] [3]:

- **Targeting D3/D2/5-HT1A for Antidepressant Effects:** The synergistic action of D3 autoreceptor agonism, 5-HT1A partial agonism, and 5-HT reuptake inhibition presents a compelling multi-target strategy for treating depression.
- **Atypical Antipsychotic Potential:** Roxindole inhibits conditioned avoidance response and apomorphine-induced behaviors like haloperidol, but crucially **does not induce catalepsy** in rats and mice [3]. This separation of antipsychotic efficacy from motor side effects is a hallmark of atypical antipsychotics and is linked to its high selectivity for autoreceptors and 5-HT1A activity.

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